4-((Trimethylsilyl)ethynyl)isoquinoline
Overview
Description
4-((Trimethylsilyl)ethynyl)isoquinoline is a hybrid molecule with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol. This compound, commonly referred to as TES-Q, finds its application in both biological and chemical research. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound, and features a trimethylsilyl group attached to an ethynyl moiety.
Mechanism of Action
Target of Action
The primary target of “4-((Trimethylsilyl)ethynyl)isoquinoline” is tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for various cellular functions including chromosome division, cell growth, cell shape, transport, and motility .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine site of tubulin and forming hydrogen bonds in the active site of β-tubulin . This interaction inhibits in vitro tubulin polymerization , which is a critical process for the formation and function of microtubules.
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule dynamics, which can extend far beyond the ability to destroy cells in the mitosis phase. This includes the induction of apoptosis at all phases of the cell cycle . The disruption of microtubule dynamics can also lead to the destruction of tumorous vasculature .
Result of Action
The result of the action of “this compound” is the inhibition of cell growth, specifically causing cell cycle arrest at the G2/M phase . This leads to the death of cancer cells, making this compound a potential anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of isoquinoline with trimethylsilylacetylene. One common method involves dissolving this compound in methanol and adding potassium carbonate as a base. The reaction mixture is stirred at room temperature for about an hour .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((Trimethylsilyl)ethynyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoquinoline ring.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of functional groups in place of the trimethylsilyl group.
Scientific Research Applications
4-((Trimethylsilyl)ethynyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-((Trimethylsilyl)ethynyl)quinoline
- 4-((Trimethylsilyl)ethynyl)pyridine
- 4-((Trimethylsilyl)ethynyl)benzene
Uniqueness
4-((Trimethylsilyl)ethynyl)isoquinoline is unique due to its isoquinoline core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the trimethylsilyl group also enhances its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-isoquinolin-4-ylethynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-8-13-11-15-10-12-6-4-5-7-14(12)13/h4-7,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMVOTDOLFSKHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517605 | |
Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86549-28-2 | |
Record name | 4-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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